1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
Overview
Description
1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound featuring a unique combination of bromine, cyclopropyl, and difluoromethyl groups attached to a pyrazole ring, which is further connected to an azepane moiety
Preparation Methods
The synthesis of 1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the [3+2] cycloaddition of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene, yielding 5-trifluoromethylpyrazoles . The subsequent steps involve the introduction of the bromine and cyclopropyl groups, followed by the acetylation of the pyrazole ring and the attachment of the azepane moiety. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl and cyclopropyl groups.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various coupling reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various binding interactions, while the pyrazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(1-AZEPANYL)-2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE include other pyrazole derivatives with different substituents. For example:
These compounds share the pyrazole core but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrF2N3O/c16-12-13(15(17)18)19-21(14(12)10-5-6-10)9-11(22)20-7-3-1-2-4-8-20/h10,15H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVICJNJTIHGXFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=C(C(=N2)C(F)F)Br)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrF2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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